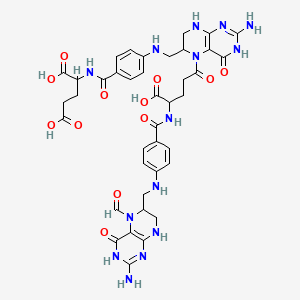
5-Folinilamido Tetrahydrofolic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Folinilamido Tetrahydrofolic Acid: is a derivative of tetrahydrofolic acid, which is a reduced form of folic acid. This compound plays a crucial role in various biochemical processes, particularly in the synthesis of nucleic acids and amino acids. It is known for its involvement in one-carbon transfer reactions, which are essential for DNA synthesis and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Folinilamido Tetrahydrofolic Acid typically involves the reduction of folic acid. One common method is the catalytic hydrogenation of folic acid using noble-metal catalysts such as platinum oxide (PtO2) or rhodium (Rh). Another method involves the reduction of folic acid using potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2) .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow technology with Raney nickel (Ni) as a catalyst. This method allows for high conversion rates and selectivity, making it a cost-effective and efficient process .
Chemical Reactions Analysis
Types of Reactions: 5-Folinilamido Tetrahydrofolic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydrofolic acid.
Reduction: It can be reduced from folic acid.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as potassium borohydride (KBH4) and catalytic hydrogenation with noble metals are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Dihydrofolic acid.
Reduction: Tetrahydrofolic acid derivatives.
Substitution: Various substituted tetrahydrofolic acid derivatives
Scientific Research Applications
Chemistry: 5-Folinilamido Tetrahydrofolic Acid is used as a cofactor in enzymatic reactions involving one-carbon transfers. It is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA .
Biology: In biological systems, it plays a role in the metabolism of amino acids and nucleic acids. It is involved in the conversion of homocysteine to methionine, which is crucial for protein synthesis .
Medicine: This compound is used in the treatment of megaloblastic anemia and other conditions caused by folate deficiency. It is also studied for its potential in cancer therapy due to its role in DNA synthesis and repair .
Industry: In the industrial sector, this compound is used as a food additive and in the production of pharmaceuticals. Its derivatives are used in the formulation of supplements and fortified foods .
Mechanism of Action
5-Folinilamido Tetrahydrofolic Acid exerts its effects by acting as a coenzyme in various biochemical reactions. It is transported across cells by receptor-mediated endocytosis and is involved in maintaining normal erythropoiesis, synthesizing purine and thymidylate nucleic acids, interconverting amino acids, methylating tRNA, and generating and using formate .
Comparison with Similar Compounds
Tetrahydrofolic Acid: A reduced form of folic acid that serves as a cofactor in one-carbon transfer reactions.
5-Methyltetrahydrofolic Acid: An active form of folate involved in the conversion of homocysteine to methionine.
10-Formyltetrahydrofolic Acid: Involved in the formylation of methionine and purine synthesis
Uniqueness: 5-Folinilamido Tetrahydrofolic Acid is unique due to its specific role in one-carbon transfer reactions and its involvement in the synthesis of nucleic acids and amino acids. Its derivatives are crucial for various metabolic processes, making it a vital compound in both biological and industrial applications .
Properties
Molecular Formula |
C39H44N14O12 |
|---|---|
Molecular Weight |
900.9 g/mol |
IUPAC Name |
2-[[4-[[2-amino-5-[4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C39H44N14O12/c40-38-48-30-28(34(60)50-38)52(17-54)22(14-44-30)13-42-20-5-1-18(2-6-20)32(58)46-24(36(62)63)9-11-26(55)53-23(16-45-31-29(53)35(61)51-39(41)49-31)15-43-21-7-3-19(4-8-21)33(59)47-25(37(64)65)10-12-27(56)57/h1-8,17,22-25,42-43H,9-16H2,(H,46,58)(H,47,59)(H,56,57)(H,62,63)(H,64,65)(H4,40,44,48,50,60)(H4,41,45,49,51,61) |
InChI Key |
FVHQQLWBWWHTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)N4C(CNC5=C4C(=O)NC(=N5)N)CNC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


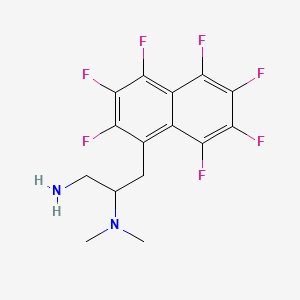
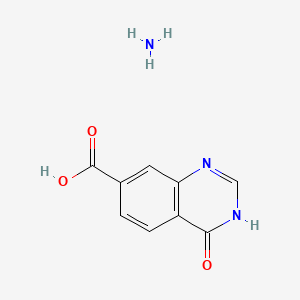
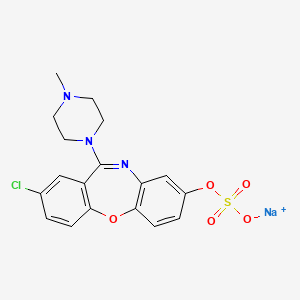
![tert-Butyl 4'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13851737.png)
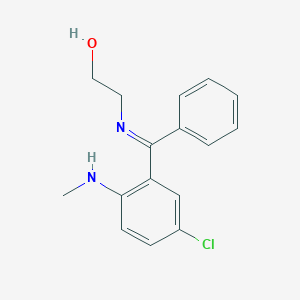
![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)
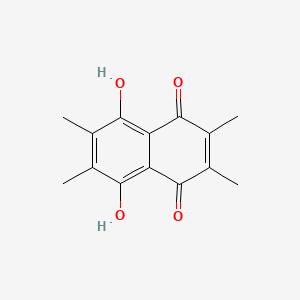
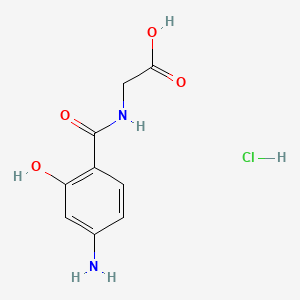

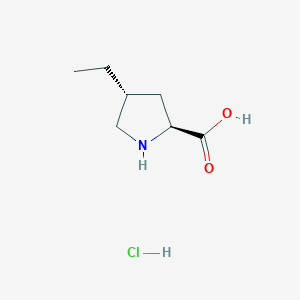
![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
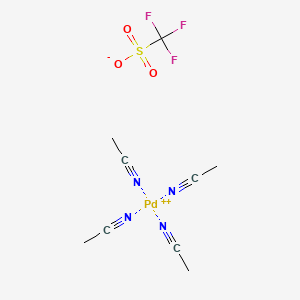
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
